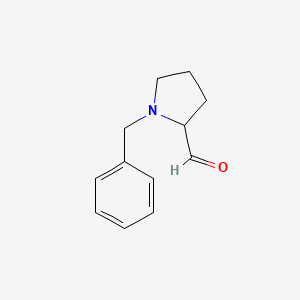

1-Benzylpyrrolidine-2-carbaldehyde

Description

Significance of Pyrrolidine (B122466) Derivatives in Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif found in numerous natural products, including alkaloids, and is a crucial component in many pharmaceuticals. frontiersin.orgnih.gov The saturated nature of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space, a desirable feature in drug design. nih.govunipa.it This non-planar structure, often described as having "pseudorotation," contributes to the stereochemical complexity and potential for diverse biological activities. nih.govunipa.it Pyrrolidine derivatives have been investigated for a wide range of pharmacological applications, including as antibacterial, antiviral, anti-inflammatory, and anticancer agents. frontiersin.org Their utility also extends to being precursors in the synthesis of other important molecules, such as tropane (B1204802) alkaloids. nih.gov

The Role of the Aldehyde Functionality in Chemical Synthesis

The aldehyde functional group, characterized by a carbonyl group bonded to a hydrogen atom, is highly reactive and plays a pivotal role in organic synthesis. numberanalytics.comwikipedia.org Aldehydes are susceptible to nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. numberanalytics.comnumberanalytics.com This reactivity allows for a wide array of chemical transformations, including the formation of alcohols, cyanohydrins, and imines. wikipedia.orgmsu.edu Aldehydes can also be oxidized to form carboxylic acids or undergo enolate formation, enabling further reactions with electrophiles. numberanalytics.comnumberanalytics.com This versatility makes aldehydes valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and other complex organic molecules. numberanalytics.comnumberanalytics.com

Overview of N-Benzyl Derivatives in Chiral Chemistry

The N-benzyl group is a common protecting group for amines and is also a significant component in the field of chiral chemistry. In the context of chiral molecules, the N-benzyl group can influence the stereochemical outcome of reactions. nih.gov Its presence can create a specific steric environment that directs incoming reagents to a particular face of the molecule, thereby controlling the formation of new stereocenters. acs.org Furthermore, the N-benzyl group can be instrumental in the separation of diastereomers and the determination of absolute configurations using techniques like NMR spectroscopy. nih.gov In some cases, restricted rotation around the N-benzyl bond can lead to atropisomerism, where stereoisomers arise from hindered rotation, adding another layer of complexity and potential for stereochemical control. acs.orgacs.org

Stereochemical Considerations and Enantiomeric Forms

1-Benzylpyrrolidine-2-carbaldehyde possesses a chiral center at the C2 position of the pyrrolidine ring, leading to the existence of two enantiomeric forms. The spatial arrangement of the substituents around this stereocenter is critical and defines the (S) and (R) configurations.

(2S)-1-Benzylpyrrolidine-2-carbaldehyde

The (2S) enantiomer has the substituents at the C2 position arranged in a specific counter-clockwise orientation according to the Cahn-Ingold-Prelog priority rules. This particular stereoisomer is often derived from the naturally occurring amino acid L-proline. researchgate.net

(2R)-1-Benzylpyrrolidine-2-carbaldehyde

Conversely, the (2R) enantiomer features a clockwise arrangement of substituents at the C2 position. This stereoisomer can be synthesized from D-proline or through other stereoselective synthetic methods.

Academic Research Trajectories and Contemporary Relevance

Current academic research continues to explore the synthetic utility of 1-benzylpyrrolidine-2-carbaldehyde and its derivatives. A significant area of investigation is their application in asymmetric organocatalysis, where these chiral molecules can act as catalysts to induce enantioselectivity in various chemical transformations. nih.govmdpi.com The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines remains a key focus, driven by the demand for these structures as building blocks for pharmaceuticals and other bioactive compounds. acs.orgwhiterose.ac.uk Researchers are also exploring novel applications in areas such as the development of new ligands for metal-catalyzed reactions and the synthesis of complex natural products. beilstein-journals.org

Interactive Data Tables

Below are interactive tables summarizing key data for related compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrrolidine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBOOBQYMUBPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 Benzylpyrrolidine 2 Carbaldehyde

Aldehyde Group Reactivity

The aldehyde functional group is a site of significant chemical activity, primarily due to the electrophilic nature of the carbonyl carbon. This polarity allows for a range of reactions, including nucleophilic additions, oxidation-reduction processes, and condensations.

The most fundamental reaction of the aldehyde group in 1-benzylpyrrolidine-2-carbaldehyde is nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com The partial positive charge on the carbonyl carbon makes it a prime target for attack by various nucleophiles. libretexts.org This reaction proceeds via the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com

The reaction can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon, while base catalysis typically involves the activation of the nucleophile. A wide array of nucleophiles, including organometallic reagents, hydrides, and cyanide ions, can participate in this reaction, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position of the pyrrolidine (B122466) ring.

For instance, the addition of Grignard reagents (R-MgX) or organolithium compounds (R-Li) results in the formation of secondary alcohols. Similarly, the reaction with cyanide ion, typically from sources like hydrogen cyanide (HCN) or sodium cyanide (NaCN), yields a cyanohydrin.

| Nucleophile (Reagent) | Product Class | Specific Product Example |

| Hydride (NaBH₄, LiAlH₄) | Primary Alcohol | (1-Benzylpyrrolidin-2-yl)methanol |

| Alkyl Grignard (CH₃MgBr) | Secondary Alcohol | 1-(1-Benzylpyrrolidin-2-yl)ethanol |

| Cyanide (NaCN, HCN) | Cyanohydrin | 2-(1-Benzylpyrrolidin-2-yl)-2-hydroxyacetonitrile |

| Ylide (Wittig Reagent) | Alkene | 1-Benzyl-2-vinylpyrrolidine |

The aldehyde group of 1-benzylpyrrolidine-2-carbaldehyde can undergo both oxidation and reduction, leading to compounds with different oxidation states at the C2 side chain.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, (S)-1-benzylpyrrolidine-2-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this purpose. Milder reagents, like Tollens' reagent, can also be used and are often employed as a qualitative test for aldehydes. libretexts.org

Reduction: Conversely, the aldehyde group is easily reduced to a primary alcohol, (1-benzylpyrrolidin-2-yl)methanol. This is a common transformation in organic synthesis, often accomplished with hydride-based reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and selective reagent for this purpose. wiley-vch.de For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used. Catalytic hydrogenation, employing hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C), is another effective method that can simultaneously lead to the removal of the N-benzyl group. libretexts.orgwiley-vch.de

| Reaction Type | Reagent(s) | Product |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 1-Benzylpyrrolidine-2-carboxylic acid |

| Oxidation | Tollens' Reagent [Ag(NH₃)₂]⁺ | 1-Benzylpyrrolidine-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (1-Benzylpyrrolidin-2-yl)methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (1-Benzylpyrrolidin-2-yl)methanol |

| Reduction | Catalytic Hydrogenation (H₂/Pd-C) | (Pyrrolidin-2-yl)methanol |

1-Benzylpyrrolidine-2-carbaldehyde reacts with primary amines and related compounds in an addition-elimination reaction to form carbon-nitrogen double bonds. libretexts.org The reaction is typically catalyzed by acid and involves the initial nucleophilic attack of the nitrogen atom on the carbonyl carbon to form a carbinolamine intermediate. researchgate.net Subsequent dehydration of this intermediate yields the final product.

Imine Formation: The reaction with primary amines (R-NH₂) produces imines, also known as Schiff bases. The equilibrium for this reaction is driven forward by the removal of water. Imines are important intermediates in various synthetic transformations. nih.govresearchgate.net

Oxime Formation: When reacted with hydroxylamine (NH₂OH), the aldehyde is converted into an oxime. khanacademy.org Oximes are generally more stable than imines due to resonance stabilization involving the oxygen atom. khanacademy.org They exist as E/Z isomers and are crystalline solids, making them useful for the purification and characterization of aldehydes.

| Reagent | Product Class | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ |

| Substituted Hydrazine (R-NHNH₂) | Substituted Hydrazone | C=N-NHR |

Pyrrolidine Ring Reactivity

The pyrrolidine ring, a five-membered saturated heterocycle, also possesses sites of reactivity, primarily centered on the nitrogen atom and the potential for the ring structure itself to undergo rearrangement.

The nitrogen atom in the 1-benzylpyrrolidine (B1219470) ring is a tertiary amine. Its lone pair of electrons confers basic and nucleophilic properties to the molecule. nih.gov

Basicity: The nitrogen can be protonated by acids to form a quaternary ammonium salt, which can influence the molecule's solubility and reactivity.

Nucleophilicity: Although sterically hindered, the nitrogen can act as a nucleophile. For example, it can react with strong alkylating agents to form quaternary ammonium salts.

N-Debenzylation: A significant reaction related to the nitrogen atom is the cleavage of the nitrogen-benzyl bond. The benzyl (B1604629) group is a common protecting group for amines because it can be readily removed by catalytic hydrogenation. wiley-vch.de Treatment of 1-benzylpyrrolidine-2-carbaldehyde with hydrogen gas over a palladium catalyst typically results in the reductive cleavage of the C-N benzyl bond to yield pyrrolidine-2-carbaldehyde. This reaction is often accompanied by the reduction of the aldehyde group if conditions are not carefully controlled.

The pyrrolidine scaffold, particularly when derived from proline, can undergo ring expansion reactions under specific conditions. These transformations are often driven by the participation of neighboring groups and the formation of strained intermediates.

Research on proline derivatives has shown that treatment of N-benzyl prolinols (the reduction product of the corresponding aldehyde) with deoxyfluorinating reagents such as diethylaminosulfur trifluoride (DAST) can lead to a ring expansion. rsc.orgnih.gov The mechanism is believed to proceed through the formation of an intermediate aziridinium ion. Subsequent nucleophilic attack by a fluoride ion can result in the formation of a six-membered piperidine ring. rsc.org For example, N-benzyl prolinols have been converted to β-fluoropiperidine-α-phosphonates via this DAST-induced ring expansion. nih.gov

While this reaction is demonstrated on the alcohol derivative, it highlights the inherent potential of the 2-substituted N-benzylpyrrolidine skeleton to undergo significant structural rearrangement. Other transformations, such as ring-closing metathesis on suitably functionalized derivatives, can lead to the formation of fused bicyclic systems. unimi.it Conversely, ring contraction of piperidine derivatives has been utilized as a synthetic route to produce pyrrolidine-2-carbaldehyde systems, indicating the thermodynamic relationship between these five- and six-membered rings. rsc.org

Benzyl Group Chemistry and Transformations

The N-benzyl group in 1-benzylpyrrolidine-2-carbaldehyde is a common protecting group for the secondary amine of the pyrrolidine ring. Its stability under various conditions and its susceptibility to specific cleavage methods make it a versatile component in multi-step syntheses. The primary transformation involving this group is its removal, a process known as debenzylation, to yield the free secondary amine, pyrrolidine-2-carbaldehyde.

The most prevalent method for N-debenzylation is catalytic hydrogenolysis. researchgate.netox.ac.uk This reaction involves the cleavage of the carbon-nitrogen bond by hydrogen gas in the presence of a metal catalyst, typically palladium. The benzyl group is converted to toluene in the process. Various forms of palladium are effective, including palladium on activated carbon (Pd/C) and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst. researchgate.net

Catalytic transfer hydrogenolysis offers a safer and often faster alternative to using pressurized hydrogen gas. mdma.ch In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. Ammonium formate is a widely used hydrogen donor for this purpose, facilitating rapid and efficient debenzylation under mild conditions, often at reflux temperature in methanol (B129727). mdma.ch

The efficiency of hydrogenolysis can sometimes be enhanced by the addition of an acid. For certain N-benzyl pyrrolidine derivatives, particularly those with additional nitrogen-containing groups like a 2-aminopyridine ring, the addition of acetic acid was found to facilitate the debenzylation process. nih.gov The acid is thought to polarize the benzyl-nitrogen bond by protonating a nearby basic site, making the bond more susceptible to cleavage by hydrogenolysis. nih.gov

Beyond reductive cleavage, oxidative methods for N-debenzylation exist, although they are less common for simple N-benzyl amines. Additionally, base-promoted oxidative debenzylation using potassium tert-butoxide in DMSO with oxygen has been reported for various nitrogen-containing heterocycles, offering an alternative to reductive methods, especially when other functional groups in the molecule are sensitive to reduction. researchgate.net

| Method | Catalyst/Reagent | Hydrogen Source/Conditions | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd(OH)₂/C (Pearlman's catalyst) | H₂ (1 atm) | Ethanol (B145695) (EtOH) | 60 °C, 24–48 h | nih.gov |

| Catalytic Transfer Hydrogenolysis | 10% Pd-C | Ammonium Formate (HCO₂NH₄) | Methanol (MeOH) | Reflux, 6-10 min | mdma.ch |

| Acid-Facilitated Hydrogenolysis | Pd(OH)₂/C | H₂ | Ethanol (EtOH) / Acetic Acid (HOAc) | 60 °C, 14 h | nih.gov |

| Base-Promoted Oxidation | KOtBu / O₂ | Oxygen gas | Dimethyl sulfoxide (DMSO) | Room Temperature | researchgate.net |

Stereoselective Reactions Mediated by the Chiral Center

1-Benzylpyrrolidine-2-carbaldehyde, commonly derived from the natural amino acid L-proline or its enantiomer D-proline, is a chiral molecule. The stereocenter at the C2 position of the pyrrolidine ring exerts significant stereochemical control over reactions at the adjacent aldehyde carbonyl group. This phenomenon, known as asymmetric induction, is crucial for the synthesis of stereochemically defined products.

The chiral center dictates the facial selectivity of nucleophilic attack on the aldehyde. The bulky N-benzylpyrrolidine ring system effectively blocks one face of the planar carbonyl group, forcing an incoming nucleophile to approach from the less sterically hindered face. The stereochemical outcome can often be predicted using established models of asymmetric induction, such as the Felkin-Anh model. In this model, the largest substituent alpha to the carbonyl (in this case, the C-N bond within the pyrrolidine ring) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, thereby directing the nucleophile to a specific face of the carbonyl.

This principle is widely exploited in the synthesis of chiral alcohols and other compounds through the addition of organometallic reagents (e.g., Grignard or organolithium reagents) or in aldol-type reactions. The reaction of (S)-1-benzylpyrrolidine-2-carbaldehyde with a nucleophile will preferentially yield one of the two possible diastereomeric products. The degree of stereoselectivity, often expressed as the diastereomeric excess (d.e.), is typically high, demonstrating the powerful directing effect of the C2 chiral center.

For instance, the addition of various nucleophiles to chiral N-protected prolinals has been shown to proceed with high levels of diastereoselectivity, enabling the synthesis of enantiomerically enriched amino alcohols and other valuable building blocks. The predictable stereochemical outcome makes 1-benzylpyrrolidine-2-carbaldehyde and its derivatives valuable chiral synthons in asymmetric synthesis. researchgate.net

| Reactant 1 | Reactant 2 (Nucleophile) | Reaction Type | Key Feature | Typical Outcome |

|---|---|---|---|---|

| (S)-1-Benzylpyrrolidine-2-carbaldehyde | Grignard Reagents (R-MgX) | Nucleophilic Addition | 1,2-Asymmetric Induction | High diastereoselectivity for one of two possible secondary alcohol diastereomers. |

| (S)-1-Benzylpyrrolidine-2-carbaldehyde | Organolithium Reagents (R-Li) | Nucleophilic Addition | Stereocontrol by C2 chiral center | Formation of a major diastereomeric alcohol product. |

| (S)-1-Benzylpyrrolidine-2-carbaldehyde | Enolates (e.g., from ketones, esters) | Aldol (B89426) Addition | Facial selectivity | Preferential formation of one diastereomeric β-hydroxy carbonyl compound. |

| (S)-1-Benzylpyrrolidine-2-carbaldehyde | Wittig Reagents (Ph₃P=CHR) | Olefinatiion | Control of geometry not directly influenced by C2 stereocenter | Yields alkenes; stereoselectivity (E/Z) depends on the specific Wittig reagent used. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map the molecular skeleton and deduce stereochemical relationships.

¹H NMR Spectral Analysis for Stereochemical Assignment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The chemical shift (δ) of a proton is indicative of its local chemical environment.

For 1-benzylpyrrolidine-2-carbaldehyde, one would expect distinct signals for the aldehyde proton, the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons on the pyrrolidine (B122466) ring. The aldehyde proton (CHO) is expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, as a singlet or a doublet if coupled to the C2 proton. The stereochemistry at the C2 position influences the coupling constants (J-values) between the C2 proton and the adjacent C3 methylene protons, which is crucial for assigning relative stereochemistry.

To illustrate, the ¹H NMR spectral data for the related compound 1-Benzyl-1H-pyrrole-2-carbaldehyde , which features an aromatic pyrrole (B145914) ring instead of a saturated pyrrolidine ring, is presented below rsc.org.

| Proton Assignment (1-Benzyl-1H-pyrrole-2-carbaldehyde) | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |

| Aldehyde (-CHO) | 9.56 | s |

| Aromatic (Phenyl, 2H) | 7.31 | t, J = 7.2 |

| Aromatic (Phenyl, 1H) | 7.26 | dd, J = 6.4, 4.1 |

| Aromatic (Phenyl, 2H) | 7.15 | d, J = 7.5 |

| Aromatic (Pyrrole, 2H) | 6.97 | d, J = 3.3 |

| Aromatic (Pyrrole, 1H) | 6.27 | t, J = 3.1 |

| Benzylic (-CH₂-) | 5.56 | s |

Data obtained in CDCl₃ at 500 MHz. s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

For the target molecule, 1-benzylpyrrolidine-2-carbaldehyde , the pyrrolidine ring protons would appear in the more upfield aliphatic region (typically δ 1.5-3.5 ppm), and their complex splitting patterns would be key to confirming the structure.

¹³C NMR Spectral Analysis for Structural Confirmation

In the ¹³C NMR spectrum of 1-benzylpyrrolidine-2-carbaldehyde, the carbonyl carbon of the aldehyde group would be highly deshielded, appearing far downfield (δ 190-205 ppm). The aromatic carbons of the benzyl group would resonate in the typical δ 125-140 ppm range. The benzylic carbon and the carbons of the saturated pyrrolidine ring would appear in the upfield region (δ 20-70 ppm).

The ¹³C NMR data for the analogue 1-Benzyl-1H-pyrrole-2-carbaldehyde demonstrates these principles rsc.org.

| Carbon Assignment (1-Benzyl-1H-pyrrole-2-carbaldehyde) | Chemical Shift (δ) in ppm |

| Aldehyde (C=O) | 179.6 |

| Aromatic (Phenyl, Quaternary C) | 137.6 |

| Aromatic (Pyrrole, Quaternary C) | 131.5 |

| Aromatic (Phenyl, CH) | 128.8 |

| Aromatic (Phenyl, CH) | 127.8 |

| Aromatic (Phenyl, CH) | 127.3 |

| Aromatic (Pyrrole, CH) | 124.9 |

| Aromatic (Pyrrole, CH) | 110.2 |

| Benzylic (-CH₂-) | 52.0 |

Data obtained in CDCl₃ at 126 MHz.

The presence of signals in the aliphatic region (δ 20-70 ppm) in the actual spectrum of 1-benzylpyrrolidine-2-carbaldehyde would be the definitive evidence for the saturated pyrrolidine ring, distinguishing it from its pyrrole analogue.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially for complex structures.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through 2-3 bonds). A COSY spectrum of 1-benzylpyrrolidine-2-carbaldehyde would show cross-peaks connecting the aldehyde proton to the C2 proton (if coupled), the C2 proton to the C3 protons, and sequentially around the entire pyrrolidine ring, confirming the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. nih.gov It is invaluable for assigning which proton signal corresponds to which carbon signal, for instance, linking the benzylic proton signals to the benzylic carbon signal. nih.govchemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For 1-benzylpyrrolidine-2-carbaldehyde, NOESY is crucial for determining stereochemistry. It would reveal spatial proximity between the benzyl group protons and specific protons on the pyrrolidine ring, helping to define the molecule's preferred conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula, which is a definitive piece of evidence for a compound's identity. nih.gov For 1-benzylpyrrolidine-2-carbaldehyde, with the molecular formula C₁₂H₁₅NO, the theoretical exact mass can be calculated.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Theoretical Exact Mass ([M+H]⁺) | 190.1226 Da |

| Theoretical Exact Mass ([M]⁺˙) | 189.1154 Da |

Experimental measurement of a mass that matches this theoretical value to within a few parts per million (ppm) would strongly confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, typically the molecular ion) and subjecting it to fragmentation. The resulting fragment ions (product ions) are then analyzed, revealing information about the molecule's structure.

The fragmentation of 1-benzylpyrrolidine-2-carbaldehyde would likely proceed through characteristic pathways. A primary and highly probable fragmentation would be the cleavage of the benzyl group to form the stable benzyl cation (C₇H₇⁺) at m/z 91 . Another expected fragmentation could involve the loss of the aldehyde group (CHO, 29 Da) or cleavage of the pyrrolidine ring. The analysis of these fragmentation patterns provides a fingerprint that helps to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Benzylpyrrolidine-2-carbaldehyde is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its constituent bonds. Due to the lack of a publicly available experimental spectrum for this specific compound, the following analysis is based on established correlation tables and data from structurally related molecules. scispace.comwpmucdn.comlibretexts.org

The key functional groups in 1-Benzylpyrrolidine-2-carbaldehyde are the aldehyde, the tertiary amine within the pyrrolidine ring, the benzyl group, and the saturated aliphatic C-H bonds of the pyrrolidine ring. Each of these moieties gives rise to distinct peaks in the IR spectrum.

A prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which typically appears in the range of 1740-1720 cm⁻¹ for aliphatic aldehydes. wpmucdn.combeilstein-journals.org The presence of the aldehyde is further confirmed by the appearance of two weak to medium bands for the C-H stretching of the aldehyde proton (CHO), typically found between 2830-2695 cm⁻¹. libretexts.orgbeilstein-journals.org

The C-N stretching vibration of the tertiary amine in the pyrrolidine ring is expected to produce a medium to weak absorption band in the fingerprint region, generally between 1250 and 1020 cm⁻¹. The aliphatic C-H stretching vibrations of the pyrrolidine and benzyl methylene groups would be observed as strong absorptions in the 3000-2850 cm⁻¹ region. yale.edu

The benzyl group will be identifiable by several characteristic absorptions. These include the aromatic C-H stretching vibrations, which appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). yale.edu The aromatic C=C stretching vibrations will give rise to a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations of the monosubstituted benzene (B151609) ring are expected to produce strong absorption bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

A summary of the expected characteristic IR absorption bands for 1-Benzylpyrrolidine-2-carbaldehyde is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (CHO) | C=O Stretch | 1740 - 1720 | Strong |

| Aldehyde (CHO) | C-H Stretch | 2830 - 2800 and 2730 - 2700 | Weak to Medium |

| Aromatic (Benzyl) | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic (Pyrrolidine, Benzyl CH₂) | C-H Stretch | 3000 - 2850 | Strong |

| Aromatic (Benzyl) | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Tertiary Amine (Pyrrolidine) | C-N Stretch | 1250 - 1020 | Medium to Weak |

| Aromatic (Benzyl) | C-H Out-of-plane Bend | 770 - 730 and 710 - 690 | Strong |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. nih.gov Since 1-Benzylpyrrolidine-2-carbaldehyde possesses a chiral center at the C2 position of the pyrrolidine ring, it is an optically active compound. Techniques such as optical rotation and circular dichroism (CD) are crucial for characterizing its enantiomers. yale.edubenthamopen.com

Optical Rotation

Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the stereochemistry of a molecule, particularly the absolute configuration of chiral centers and the conformation of the molecule. benthamopen.com The CD spectrum of 1-Benzylpyrrolidine-2-carbaldehyde would be expected to show Cotton effects, which are characteristic positive or negative peaks, corresponding to the electronic transitions of its chromophores. The primary chromophores in this molecule are the aldehyde group and the benzene ring of the benzyl substituent.

The n → π* transition of the carbonyl group in the aldehyde is electronically forbidden but magnetically allowed, and it typically gives rise to a CD band in the 280-300 nm region. The sign and intensity of this Cotton effect are highly sensitive to the stereochemical environment around the carbonyl group and can often be used to determine the absolute configuration of the adjacent chiral center. The π → π* transitions of the benzene ring will also contribute to the CD spectrum at shorter wavelengths (typically below 280 nm). The CD spectra of the (R) and (S) enantiomers of 1-Benzylpyrrolidine-2-carbaldehyde would be mirror images of each other. The theoretical prediction and experimental measurement of the CD spectrum would be invaluable for the unambiguous assignment of the absolute configuration of a given enantiomer. nih.gov

Applications As a Synthetic Intermediate and Chiral Building Block

Precursor in Asymmetric Synthesis

The inherent chirality of 1-benzylpyrrolidine-2-carbaldehyde makes it a valuable starting material for asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product.

As a chiral pool starting material, 1-benzylpyrrolidine-2-carbaldehyde is utilized in the synthesis of various enantiomerically enriched compounds. The chiral aldehyde can be transformed into other functional groups, transferring its stereochemical information to the final product. For instance, it is a key intermediate in the synthesis of chiral alkyl pyrroles and pyrrolines through the addition of organometallics to chiral imines derived from it. researchgate.net This approach allows for the creation of new stereocenters with a high degree of control.

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. While 1-benzylpyrrolidine-2-carbaldehyde itself can be used to create chiral ligands, its derivatives are more commonly employed as chiral auxiliaries. sigmaaldrich.comscielo.org.mx For example, a novel chiral auxiliary, 4(S)-benzyl-1,3-thiazolidin-2-one, derived from an α-amino acid, has been developed for asymmetric aldol (B89426) reactions, demonstrating high diastereoselectivity. scielo.org.mx These auxiliaries play a crucial role in producing enantiomerically pure compounds, which are vital in the pharmaceutical industry. sigmaaldrich.com

Intermediates for Complex Natural Product Synthesis (e.g., Alkaloids)

The pyrrolidine (B122466) scaffold is a common feature in a wide array of natural products, especially alkaloids. rsc.org 1-Benzylpyrrolidine-2-carbaldehyde, being a proline derivative, serves as a key chiral synthon in the total synthesis of these complex molecules. rsc.org Its structure provides a foundational framework that can be elaborated upon to construct the intricate ring systems of pyrrolidine, pyrrolizidine, and indolizidine alkaloids. rsc.org For example, it is a precursor in the synthesis of 2-substituted pyrrolidine alkaloid analogues. researchgate.net

Role in the Formation of Heterocyclic Systems (e.g., Oxadiazoles, Pyrrolidinediones)

1-Benzylpyrrolidine-2-carbaldehyde is a valuable precursor for the synthesis of various heterocyclic systems.

Oxadiazoles: It can be converted to (S)-1-benzylpyrrolidine-2-carbohydrazide, which then reacts with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride to form N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. researchgate.net This method provides a route to a range of 1,3,4-oxadiazole (B1194373) compounds. researchgate.netnih.govmdpi.com

Pyrrolidinediones: The compound is also implicated in the synthesis of pyrrolidine-2,3-diones and pyrrolidin-2-ones. beilstein-journals.orgrsc.org For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from donor-acceptor cyclopropanes and primary amines like benzylamine, which is structurally related to the benzyl (B1604629) group of the title compound. mdpi.com Additionally, chiral 5-benzylpyrrolidine-2,4-dione has been synthesized from L-phenylalanine methyl ester hydrochloride. nih.gov

| Starting Material | Reagents | Product | Heterocyclic System |

| (S)-1-benzylpyrrolidine-2-carbohydrazide | Aromatic acids, POCl₃ | N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine | 1,3,4-Oxadiazole |

Derivatization for Analytical and Mechanistic Studies

Chemical derivatization is often employed to enhance the properties of a molecule for analytical purposes or to probe reaction mechanisms.

In analytical chemistry, particularly in chromatography, derivatization is used to improve the separation and detection of analytes. Aldehydes like 1-benzylpyrrolidine-2-carbaldehyde can be derivatized to improve their performance in techniques like high-performance liquid chromatography (HPLC). For example, benzoyl chloride is a common derivatizing agent for amines and phenols that enhances their detection in liquid chromatography-mass spectrometry (LC-MS). nih.gov While specific studies on the derivatization of 1-benzylpyrrolidine-2-carbaldehyde for chromatography are not prevalent, the general principle of derivatizing aldehydes and related amine-containing structures to improve their chromatographic properties is a well-established practice. nih.gov This allows for more sensitive and accurate quantification in complex biological and chemical matrices. nih.gov

Applications in Organocatalysis

Asymmetric organocatalysis has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis, providing a powerful tool for the synthesis of enantiomerically enriched compounds. Proline and its derivatives are among the most successful classes of organocatalysts, operating via enamine or iminium ion intermediates.

While 1-Benzylpyrrolidine-2-carbaldehyde itself is not typically the active catalyst, it is a key intermediate in the synthesis of highly effective pyrrolidine-based organocatalysts. The benzyl group serves as a protecting group during the synthesis of the catalyst scaffold. The subsequent debenzylation, often through catalytic hydrogenation, unmasks the secondary amine of the pyrrolidine ring, which is essential for the catalytic cycle.

A notable application is in the synthesis of pyrrolidine-based organocatalysts for the asymmetric Michael addition of aldehydes to nitroolefins. In a representative study, a chiral N-benzylpyrrolidine derivative was synthesized as a key intermediate. beilstein-journals.org This intermediate was then debenzylated to yield the active organocatalyst. The resulting catalyst was found to be highly effective in promoting the Michael addition, affording the products in high yields and with excellent stereoselectivities.

The effectiveness of such organocatalysts is often evaluated by testing them in model reactions, such as the addition of various aldehydes to trans-β-nitrostyrene. The results from these studies can be used to optimize reaction conditions, including the choice of solvent and temperature, to maximize both the yield and the enantiomeric excess of the product.

Table 1: Evaluation of Organocatalysts in the Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene beilstein-journals.org

| Catalyst (mol %) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) |

| OC1 (10) | CH₂Cl₂ | 7 | 99 | 70:30 | 68 |

| OC2 (10) | CH₂Cl₂ | 7 | 95 | 78:22 | 69 |

| OC3 (10) | CH₂Cl₂ | 7 | 99 | 75:25 | 67 |

| OC4 (10) | CH₂Cl₂ | 7 | 99 | 75:25 | 68 |

Reaction conditions: 3-phenylpropionaldehyde (0.4 mmol), trans-β-nitrostyrene (0.2 mmol), catalyst (0.02 mmol) in solvent (1 mL) at room temperature.

Further optimization of the reaction conditions, such as solvent and temperature, using one of the more effective catalysts (OC4), demonstrated that the stereochemical outcome could be significantly improved.

Table 2: Optimization of the Michael Addition Reaction beilstein-journals.org

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) |

| Toluene | 0 | 24 | 85 | 89:11 | 82 |

| THF | 0 | 24 | 90 | 85:15 | 75 |

| Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |

| Methylcyclohexane | -10 | 48 | 65 | 93:7 | 85 |

Reaction conditions: 3-phenylpropionaldehyde (0.4 mmol), trans-β-nitrostyrene (0.2 mmol), OC4 (10 mol %) in solvent (1 mL).

These studies underscore the importance of N-benzylpyrrolidine intermediates in the development of new and efficient organocatalysts for key carbon-carbon bond-forming reactions. The ability to readily synthesize and modify these structures provides a powerful platform for tuning catalyst performance and expanding the scope of organocatalytic transformations.

Theoretical and Computational Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and reactivity of 1-Benzylpyrrolidine-2-carbaldehyde. nih.gov These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution.

DFT methods, such as those employing the B3LYP functional with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are commonly used to optimize the molecular geometry and perform frequency calculations. nih.govnih.gov These calculations are fundamental for confirming that the optimized structure corresponds to a true energy minimum on the potential energy surface.

From these calculations, key quantum chemical descriptors of reactivity can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher reactivity. For instance, in related N-substituted heterocyclic compounds, the introduction of different substituents has been shown to modulate this energy gap, thereby tuning the molecule's reactivity.

The distribution of electron density, often visualized through Mapped Electrostatic Potential (MEP) diagrams, reveals the electrophilic and nucleophilic sites within the molecule. For 1-Benzylpyrrolidine-2-carbaldehyde, the oxygen atom of the carbonyl group is expected to be a region of high negative potential (nucleophilic), while the carbonyl carbon and the protons on the pyrrolidine (B122466) ring adjacent to the nitrogen are likely to be regions of positive potential (electrophilic).

Table 1: Representative Calculated Electronic Properties for a Pyrrolidine Derivative

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify the stable conformers and map the energy landscape of their interconversion. drugdesign.org This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. libretexts.org The pyrrolidine ring can adopt various puckered conformations, typically described as envelope or twist forms. The benzyl (B1604629) group and the aldehyde group can exist in different spatial arrangements relative to the pyrrolidine ring, leading to a complex potential energy surface. researchgate.net

Theoretical studies on similar N-substituted pyrrolidines have shown that the presence of substituents significantly influences the conformational preferences and the energy barriers between different conformers. researchgate.net For 1-Benzylpyrrolidine-2-carbaldehyde, the lowest energy conformers would be those that minimize steric hindrance between the bulky benzyl group, the aldehyde, and the pyrrolidine ring protons. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution. researchgate.net

Table 2: Hypothetical Relative Energies of 1-Benzylpyrrolidine-2-carbaldehyde Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 | 75.3 |

| Conformer 2 | 1.50 | 15.7 |

| Conformer 3 | 2.50 | 8.0 |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry provides powerful tools for predicting the mechanisms of reactions involving 1-Benzylpyrrolidine-2-carbaldehyde. A notable example is its participation in organocatalyzed reactions, such as aldol (B89426) additions, where the aldehyde acts as an electrophile.

Theoretical studies on proline-catalyzed aldol reactions have detailed the reaction mechanism, which proceeds through the formation of an enamine intermediate from the catalyst and the ketone, followed by the nucleophilic attack of the enamine on the aldehyde. nih.govrsc.org For a reaction involving 1-Benzylpyrrolidine-2-carbaldehyde, computational methods can be used to model the entire catalytic cycle.

This involves locating the transition states for each elementary step of the reaction. nih.gov Transition state analysis provides the activation energies, which are crucial for understanding the reaction kinetics and selectivity. For instance, in asymmetric catalysis, the difference in the activation energies of the transition states leading to the different stereoisomers determines the enantiomeric excess of the product. youtube.com Computational models can thus rationalize and predict the stereochemical outcome of such reactions. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in the prediction and interpretation of spectroscopic data for 1-Benzylpyrrolidine-2-carbaldehyde. Methods like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). nih.gov

The calculated NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can be correlated with experimental spectra to aid in structure elucidation and conformational analysis. researchgate.netmdpi.com By calculating the chemical shifts for different stable conformers, a weighted average based on their Boltzmann populations can be compared to the experimental spectrum, providing a more accurate assignment of the observed signals. researchgate.netfrontiersin.org Discrepancies between calculated and experimental values can often be resolved by considering solvent effects in the calculations. researchgate.net

Similarly, the prediction of vibrational frequencies allows for the assignment of bands in the experimental IR and Raman spectra. nih.gov This correlation helps in identifying the characteristic vibrational modes of the molecule, such as the C=O stretch of the aldehyde and the various C-H and C-N stretching and bending modes.

Table 3: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Pyrrolidine Moiety

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C=O | 202.1 | 201.5 |

| C2 | 65.3 | 64.8 |

| C5 | 54.2 | 53.9 |

| CH₂ (Benzyl) | 58.7 | 58.1 |

Molecular Docking Studies (focused on interactions with non-biological synthetic components or catalysts, excluding biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug design, it is also a valuable tool for understanding the interactions of 1-Benzylpyrrolidine-2-carbaldehyde with non-biological synthetic components, such as organocatalysts.

In the context of asymmetric organocatalysis, docking studies can provide insights into the non-covalent interactions between the aldehyde substrate and the chiral catalyst. nih.gov For example, in a proline-catalyzed reaction, docking can model the formation of the initial complex between the aldehyde and the catalyst, highlighting key interactions like hydrogen bonding that are responsible for the activation of the aldehyde and the stereochemical control of the reaction. nih.govyoutube.com

These studies can help in rationalizing the observed stereoselectivity and in the design of new, more efficient catalysts. By understanding the binding mode of 1-Benzylpyrrolidine-2-carbaldehyde within the active site of a catalyst, it is possible to predict how modifications to either the substrate or the catalyst will affect the reaction outcome. nih.gov

Derivatization and Functionalization of 1 Benzylpyrrolidine 2 Carbaldehyde

Transformations of the Aldehyde Moiety to Diverse Functional Groups

The aldehyde group at the 2-position of the pyrrolidine (B122466) ring is a versatile functional handle for a variety of chemical transformations. It can be readily converted into other functional groups, including carboxylic acids, esters, alcohols, and amines, and can also serve as a precursor for the construction of heterocyclic ring systems.

Carboxylic Acids and Esters

The oxidation of the aldehyde moiety in 1-benzylpyrrolidine-2-carbaldehyde provides a direct route to the corresponding carboxylic acid, 1-benzylpyrrolidine-2-carboxylic acid. This transformation is a fundamental step in the synthesis of many derivatives. The resulting carboxylic acid can then be esterified to produce a variety of esters. For instance, reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. A specific example is the formation of 1-Benzyl-pyrrolidine-2,5-dicarboxylic acid, 2-ethyl ester, which incorporates an ester at the 2-position nih.gov.

These carboxylic acid and ester derivatives are valuable intermediates in organic synthesis. For example, they can undergo further reactions such as amide bond formation. The synthesis of 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4′-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide highlights the utility of the carboxylic acid derivative in creating more complex molecules with potential biological applications researchgate.net.

| Starting Material | Reagents and Conditions | Product |

| 1-Benzylpyrrolidine-2-carbaldehyde | Oxidation (e.g., KMnO4, H2CrO4) | 1-Benzylpyrrolidine-2-carboxylic acid |

| 1-Benzylpyrrolidine-2-carboxylic acid | Alcohol, Acid catalyst | 1-Benzylpyrrolidine-2-carboxylic acid ester |

Alcohols and Amines

Reduction of the aldehyde group in 1-benzylpyrrolidine-2-carbaldehyde yields the corresponding primary alcohol, (1-benzylpyrrolidin-2-yl)methanol. This can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride.

Furthermore, the aldehyde can be converted into an amine through reductive amination. This process involves the initial formation of an imine by reaction with a primary or secondary amine, followed by reduction of the imine to the corresponding amine. This method allows for the introduction of a wide range of substituents on the newly formed amino group. The synthesis of various N-functionalized amines from alcohols often proceeds through an aldehyde intermediate, highlighting the importance of this transformation researchgate.netcore.ac.uk.

| Transformation | Reagents and Conditions | Product |

| Reduction to Alcohol | NaBH4 or LiAlH4 | (1-Benzylpyrrolidin-2-yl)methanol |

| Reductive Amination | Primary/Secondary Amine, Reducing Agent (e.g., NaBH(OAc)3) | N-Substituted (1-benzylpyrrolidin-2-yl)methanamine |

Heterocyclic Ring Formation from the Aldehyde

The aldehyde functionality of 1-benzylpyrrolidine-2-carbaldehyde is a key starting point for the construction of various heterocyclic ring systems. The reactivity of the aldehyde allows for its participation in cyclization reactions to form new rings fused to or substituted on the pyrrolidine core.

For example, the aldehyde can react with dinucleophiles to form a variety of heterocyclic structures. The synthesis of pyrrolidine-2,3-diones can be achieved through reactions involving the aldehyde or its derivatives beilstein-journals.org. Additionally, the formation of pyrrolidin-2-ones and 3-iodopyrroles can proceed through a cascade reaction sequence that is believed to involve an in-situ generated pyrrolidine-2-carbaldehyde intermediate rsc.org. These transformations significantly expand the chemical diversity of compounds accessible from 1-benzylpyrrolidine-2-carbaldehyde.

Modifications of the Pyrrolidine Ring System

The pyrrolidine ring itself can be subjected to various modifications, although these are often more complex than transformations of the aldehyde group. These modifications can involve ring-opening reactions, ring expansions, or the introduction of substituents onto the ring carbons.

Recent developments have explored the deconstructive transformation of pyrrolidines via C-N bond cleavage, which allows for the synthesis of structurally diverse acyclic amines researchgate.net. While not a direct functionalization, this approach highlights the potential for skeletal remodeling of the pyrrolidine core. Furthermore, methods for the synthesis of substituted pyrrolidines, such as those obtained from 1,3-dipolar cycloadditions, can be conceptually applied to introduce further complexity to the pre-existing 1-benzylpyrrolidine-2-carbaldehyde scaffold nih.gov. The synthesis of pyrrolidine derivatives through the ring contraction of pyridines also presents a novel approach to constructing substituted pyrrolidine rings nih.gov.

Functionalization of the Benzyl (B1604629) Moiety

The benzyl group attached to the pyrrolidine nitrogen offers another site for functionalization. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at the ortho, meta, and para positions. Common substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation.

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO3, H2SO4 | 1-(Nitrobenzyl)pyrrolidine-2-carbaldehyde |

| Halogenation | X2, Lewis Acid (e.g., FeX3) | 1-(Halobenzyl)pyrrolidine-2-carbaldehyde |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 1-(Acylbenzyl)pyrrolidine-2-carbaldehyde |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl3 | 1-(Alkylbenzyl)pyrrolidine-2-carbaldehyde |

Conclusion and Future Research Directions

Summary of Key Academic Contributions

While direct academic literature focusing exclusively on 1-Benzylpyrrolidine-2-carbaldehyde is limited, its primary contribution lies in its potential as a synthetic intermediate. Derived conceptually from the common amino acid L-proline, this compound serves as a bridge to a variety of functionalized pyrrolidine (B122466) derivatives. The N-benzyl group provides a stable protecting group that can be removed under hydrogenolysis conditions, while the aldehyde functionality is a gateway for numerous carbon-carbon and carbon-nitrogen bond-forming reactions.

The academic value of such a scaffold is underscored by the extensive use of related N-benzyl pyrrolidine systems in the synthesis of complex targets. For instance, N-benzyl-2-alkyl pyrrolidines have been synthesized enantiospecifically using chiral organoborane reagents. researchgate.net The aldehyde group in 1-Benzylpyrrolidine-2-carbaldehyde makes it a prime candidate for a range of chemical transformations.

Table 1: Potential Synthetic Transformations of 1-Benzylpyrrolidine-2-carbaldehyde

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Alkenyl-pyrrolidines | Synthesis of unsaturated side chains |

| Aldol (B89426) Condensation | Ketones, Enolates | β-Hydroxy carbonyl pyrrolidines | Construction of complex polyketide-like structures |

| Reductive Amination | Amines (R-NH₂), Reducing agent (e.g., NaBH(OAc)₃) | 2-(Aminomethyl)pyrrolidines | Synthesis of diamine ligands and biologically active amines |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Secondary alcohols | Introduction of diverse alkyl or aryl substituents |

| Oxidation | Oxidizing agent (e.g., NaClO₂) | 1-Benzylpyrrolidine-2-carboxylic acid | Access to peptide synthesis and other carboxylate derivatives |

| Cyanohydrin Formation | HCN or TMSCN | α-Hydroxy nitriles | Intermediate for α-hydroxy acids and amino alcohols |

These transformations allow for the elaboration of the C2 substituent, leading to novel chiral ligands, organocatalysts, and precursors for pharmacologically active compounds. The synthesis of related structures, such as (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, highlights the utility of the N-benzylpyrrolidine core in constructing complex chiral molecules. knu.ac.kr

Emerging Research Avenues in Pyrrolidine Chemistry

The field of pyrrolidine chemistry is continually evolving, driven by the demand for new therapeutic agents and efficient catalysts. researchgate.netnih.gov The pyrrolidine scaffold is a key component in numerous FDA-approved drugs, including the antiviral agent Glecaprevir and the migraine treatment Eletriptan. nih.gov This prevalence ensures that research into novel pyrrolidine derivatives remains a vibrant area.

Emerging avenues where building blocks like 1-Benzylpyrrolidine-2-carbaldehyde could be impactful include:

Medicinal Chemistry : The development of new pyrrolidine-based drugs with activities spanning antibacterial, antiviral, anticancer, and antidiabetic applications is a major focus. frontiersin.orgnih.gov The aldehyde can be used to synthesize libraries of compounds for high-throughput screening, for instance, by forming new pyrrolidine derivatives with analgesic and anti-inflammatory properties. nih.gov

Organocatalysis : Chiral pyrrolidines, particularly derivatives of proline and prolinol, are central to asymmetric organocatalysis. mdpi.com 1-Benzylpyrrolidine-2-carbaldehyde can be readily converted to prolinol-type catalysts with diverse C2-substituents, potentially offering new selectivities in key organic transformations.

Polyhydroxylated Pyrrolidines (Azasugars) : These compounds are potent glycosidase inhibitors with applications in treating diabetes and other metabolic diseases. nih.gov The aldehyde functionality provides a handle for chain extension and the introduction of hydroxyl groups, facilitating access to novel azasugar analogues.

Nitrogen-Atom Insertion Reactions : Recent studies have shown that pyrrolidines can undergo nitrogen-atom insertion to form cyclic hydrazones, which are precursors to piperazic acids and other N-N bond-containing heterocycles. acs.org This opens up a new frontier for transforming the pyrrolidine ring itself into more complex heterocyclic systems.

Potential for Novel Synthetic Methodologies

The synthesis of functionalized pyrrolidines is being revolutionized by modern synthetic methods that offer improved efficiency, selectivity, and sustainability. While 1-Benzylpyrrolidine-2-carbaldehyde can be prepared via classical oxidation of the corresponding alcohol, (1-benzylpyrrolidin-2-yl)methanol, as demonstrated in the synthesis of the analogous 1-benzylpiperidine-4-carboxaldehyde, new methods offer more direct and innovative routes. google.com

Future synthetic strategies could include:

C-H Functionalization : Direct, copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is an effective way to construct the pyrrolidine ring. organic-chemistry.org Adapting such methods could lead to novel syntheses of the 1-benzylpyrrolidine (B1219470) scaffold from acyclic precursors.

Multicomponent Reactions (MCRs) : MCRs that assemble the pyrrolidine ring in a single step are highly efficient. beilstein-journals.org Designing an MCR that incorporates a protected aldehyde functionality would be a significant advance.

Flow Chemistry : Continuous flow protocols are being developed for the rapid and scalable synthesis of α-chiral pyrrolidine libraries with excellent diastereoselectivity. rsc.org Applying this technology to the synthesis of 1-Benzylpyrrolidine-2-carbaldehyde or its derivatives could enable large-scale production for industrial applications.

Biocatalysis : The use of enzymes for stereoselective synthesis is a growing field. Engineered enzymes could potentially be used to synthesize the chiral pyrrolidine core with high enantiopurity, offering a green alternative to traditional chemical methods.

Future Directions in Chiral Compound Synthesis

The absolute stereochemistry of a molecule is critical for its biological activity and its application in asymmetric synthesis. The C2 position of 1-Benzylpyrrolidine-2-carbaldehyde is a key stereocenter, and controlling its configuration is paramount.

Future research in this area will likely focus on:

Enantioselective Synthesis : Developing highly enantioselective routes to both (R)- and (S)-1-Benzylpyrrolidine-2-carbaldehyde is a primary goal. This could involve the asymmetric reduction of a corresponding prochiral precursor or the use of chiral auxiliaries. Starting from enantiopure L- or D-proline is a well-established strategy for accessing chiral pyrrolidine derivatives. nih.gov

Racemization-Free Coupling : When the aldehyde is converted to a carboxylic acid for peptide synthesis, the use of racemization-free coupling reagents is crucial to maintain stereochemical integrity. rsc.org Research into new and more efficient coupling agents remains an active area.

Chiral Ligand Development : The aldehyde can be elaborated into a variety of bidentate and tridentate ligands for asymmetric metal catalysis. The N-benzylpyrrolidine scaffold provides a rigid backbone that can effectively transfer chiral information.

Stereodivergent Synthesis : Methods that allow access to all possible stereoisomers of a complex pyrrolidine derivative from a single chiral precursor are highly valuable. This involves developing reactions that can selectively invert or retain stereocenters during the synthetic sequence. The propagation of chirality from one stereocenter to others in complex macrocycles is an area of growing interest. acs.org

Q & A

Q. What synthetic strategies are effective for preparing 1-Benzylpyrrolidine-2-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed reactions. For example, a microwave-assisted approach using dialkylamine and potassium carbonate in DMF at elevated temperatures (e.g., 150°C) has been employed for analogous pyrrolidine derivatives. Reaction optimization includes monitoring via TLC and adjusting stoichiometric ratios of reagents . Post-synthesis, extraction with ethyl acetate and purification via column chromatography (using 50% EtOAc in pet. ether) yield the product. Key characterization data (e.g., ¹H-NMR: δ 9.87 ppm for the aldehyde proton) confirm successful synthesis .

Q. Which analytical techniques are critical for characterizing 1-Benzylpyrrolidine-2-carbaldehyde?

- ¹H/¹³C-NMR : The aldehyde proton appears as a singlet at δ 9.87 ppm, while the benzyl group protons resonate at δ 4.75 ppm. Carbon signals include δ 196.8 ppm (aldehyde carbon) and δ 72.8 ppm (pyrrolidine carbons) .

- IR Spectroscopy : Strong absorption bands at ~1751 cm⁻¹ (C=O stretch) and ~1609 cm⁻¹ (aromatic C=C) are diagnostic .

- HRMS : Confirms molecular ion peaks (e.g., calculated [M⁺] = 181.0375) .

Q. What safety protocols should be followed when handling 1-Benzylpyrrolidine-2-carbaldehyde?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .

- Spill Management : Collect solid material with absorbent pads, avoiding dispersal. Dispose via hazardous waste protocols .

- Storage : Keep in sealed containers in cool, dark conditions away from oxidizers .

Advanced Research Questions

Q. How can mechanistic insights into rhodium-catalyzed reactions involving 1-Benzylpyrrolidine-2-carbaldehyde be investigated?

Mechanistic studies require kinetic analysis (e.g., variable-temperature NMR) and isotopic labeling (e.g., deuterated solvents) to track reaction pathways. For hydroamination reactions, monitoring intermediates via in-situ IR or mass spectrometry can reveal catalytic cycles . Computational modeling (DFT calculations) may further elucidate transition states and regioselectivity.

Q. What methodologies resolve contradictions in reported spectroscopic data for 1-Benzylpyrrolidine-2-carbaldehyde?

Contradictions (e.g., δ-value discrepancies in NMR) can arise from solvent effects, impurities, or enantiomeric variations. Solutions include:

Q. How can X-ray crystallography enhance structural analysis of 1-Benzylpyrrolidine-2-carbaldehyde derivatives?

SHELX programs (e.g., SHELXL for refinement) are widely used for crystal structure determination. Key steps include:

Q. What strategies optimize enantioselective synthesis of 1-Benzylpyrrolidine-2-carbaldehyde?

Chiral resolution techniques include:

- Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers.

- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer .

Q. How can computational modeling predict the reactivity of 1-Benzylpyrrolidine-2-carbaldehyde in novel reactions?

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for drug design applications .

Q. What experimental designs evaluate the biological activity of 1-Benzylpyrrolidine-2-carbaldehyde derivatives?

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzyl group) and compare bioactivity .

- Metabolic Stability : Use liver microsomes to assess pharmacokinetic properties .

Q. How do microwave-assisted syntheses compare to traditional heating for pyrrolidine derivatives?

Microwave irradiation reduces reaction times (e.g., 20 hours → 1 hour) and improves yields by enhancing thermal efficiency. For example, microwave-heated reactions in n-butanol with cyanothioacetamide achieved 93% yield for a related compound . Controlled temperature gradients minimize side reactions, enabling cleaner product formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.